molecular formula C9H6BrNO3 B1469607 Methyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 1123169-23-2

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Cat. No.: B1469607
CAS No.: 1123169-23-2
M. Wt: 256.05 g/mol
InChI Key: OAHWOZBMLUMQBM-UHFFFAOYSA-N
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Description

“Methyl 6-bromobenzo[d]isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 1123169-23-2 . Its IUPAC name is methyl 6-bromo-1,2-benzisoxazole-3-carboxylate . The molecular weight of this compound is 256.06 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H6BrNO3 . The InChI Code for this compound is 1S/C9H6BrNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3 .


Chemical Reactions Analysis

The synthesis of isoxazole derivatives involves a (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . For example, intermediate 100 was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed and dry environment at room temperature . The density of this compound is predicted to be 1.666±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Isoxazole-fused Heterocycles

The bromination of the methyl group in 3-aryl-5-methyl-isoxazole-4-carboxylate, which serves as a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate, highlights the compound's utility in generating substrates for synthesizing isoxazole-fused heterocycles. This process indicates its significance in facilitating the creation of complex molecular structures potentially applicable in various fields of chemical research (Roy, Rajaraman, & Batra, 2004).

Facilitation of α-Aminopyrrole Derivatives Synthesis

A unique synthesis route for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones has been developed, showcasing the versatility of methyl 6-bromobenzo[d]isoxazole-3-carboxylate in creating complex molecular frameworks. This method, involving cyanide Michael addition/methylation/reductive transformation, demonstrates the compound's contribution to advancing synthetic methodologies in organic chemistry (Galenko et al., 2019).

Biomedical Application Potential

The electrochemically induced transformation of 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one into a compound with significant potential for biomedical applications, particularly in regulating inflammatory diseases, underscores the biomedical relevance of derivatives of this compound. Docking studies have suggested promising avenues for further exploration in this domain (Ryzhkova, Ryzhkov, & Elinson, 2020).

Development of Drug-like Isoxazoles

The selective nucleophilic chemistry employed in synthesizing 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate reveals the strategic importance of this compound derivatives in creating a library of drug-like molecules. This approach has facilitated the generation of a diverse compound library, underscoring its significance in drug discovery and development (Robins, Fettinger, Tinti, & Kurth, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

The future directions in the research of “Methyl 6-bromobenzo[d]isoxazole-3-carboxylate” and similar compounds lie in the development of new eco-friendly synthetic strategies . Given the significance of isoxazole in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Properties

IUPAC Name

methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHWOZBMLUMQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855696
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-23-2
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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